molecular formula C6H10N2O B1266443 (3,5-Dimethyl-1H-pyrazol-1-yl)methanol CAS No. 85264-33-1

(3,5-Dimethyl-1H-pyrazol-1-yl)methanol

Cat. No.: B1266443
CAS No.: 85264-33-1
M. Wt: 126.16 g/mol
InChI Key: OBENDWOJIFFDLZ-UHFFFAOYSA-N
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Description

(3,5-Dimethyl-1H-pyrazol-1-yl)methanol is an organic compound with the molecular formula C6H10N2O. It is a derivative of pyrazole, characterized by the presence of a hydroxymethyl group attached to the nitrogen atom of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dimethyl-1H-pyrazol-1-yl)methanol typically involves the alkylation of pyrazoles. One common method is the reaction of 3,5-dimethylpyrazole with formaldehyde in the presence of a base such as potassium tert-butoxide in tetrahydrofuran (THF). The reaction proceeds under reflux conditions, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: (3,5-Dimethyl-1H-pyrazol-1-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(3,5-Dimethyl-1H-pyrazol-1-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3,5-Dimethyl-1H-pyrazol-1-yl)methanol depends on its specific application:

    Catalysis: As a ligand, it coordinates with metal ions to form active catalytic sites, facilitating various chemical transformations.

    Biological Activity: The compound interacts with specific molecular targets, such as enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Uniqueness: (3,5-Dimethyl-1H-pyrazol-1-yl)methanol is unique due to the presence of the hydroxymethyl group, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a valuable intermediate in the synthesis of more complex molecules and materials .

Properties

IUPAC Name

(3,5-dimethylpyrazol-1-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-5-3-6(2)8(4-9)7-5/h3,9H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBENDWOJIFFDLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1032513
Record name (3,5-Dimethyl-1H-pyrazol-1-yl)methanol
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Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85264-33-1
Record name 1-(Hydroxymethyl)-3,5-dimethylpyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85264-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl hydroxymethyl pyrazole
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Record name 85264-33-1
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Record name (3,5-Dimethyl-1H-pyrazol-1-yl)methanol
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Record name 3,5-dimethyl-1H-pyrazole-1-methanol
Source European Chemicals Agency (ECHA)
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Record name 3,5-DIMETHYLPYRAZOL-1-METHANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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